Chemical structure and molecular weight of 4-Isopropyldihydrofuran-2(3H)-one
Chemical structure and molecular weight of 4-Isopropyldihydrofuran-2(3H)-one
This guide provides an in-depth technical analysis of 4-Isopropyldihydrofuran-2(3H)-one , a specialized lactone intermediate used in asymmetric synthesis and medicinal chemistry.
Executive Summary
4-Isopropyldihydrofuran-2(3H)-one (also known as
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
The systematic naming follows IUPAC rules for heterocyclic compounds, numbering the oxygen as position 1 and the carbonyl carbon as position 2.
| Identifier | Detail |
| IUPAC Name | 4-(Propan-2-yl)dihydrofuran-2(3H)-one |
| Common Name | |
| CAS Registry Number | 53657-15-1 (S-isomer); Generic/Racemic entries vary |
| Molecular Formula | |
| SMILES | CC(C)C1COC(=O)C1 |
| InChI Key | Unique hash required for database integration (e.g., KSHNENOHFJQWJE-UHFFFAOYSA-N) |
Molecular Weight & Composition
The molecular weight is calculated based on standard atomic weights (
-
Carbon (7 atoms):
Da -
Hydrogen (12 atoms):
Da -
Oxygen (2 atoms):
Da
Structural Topology
The molecule consists of a
-
Stereochemistry: The (S)-enantiomer (CAS 53657-15-1) is frequently cited in asymmetric synthesis literature.
-
Ring Conformation: The five-membered ring adopts an envelope conformation to minimize torsional strain, with the bulky isopropyl group occupying a pseudo-equatorial position to reduce 1,3-diaxial interactions.
Physicochemical Properties
Note: Values are based on experimental data for analogous
| Property | Value / Range | Condition |
| Physical State | Colorless to pale yellow liquid | STP |
| Boiling Point | 220°C - 230°C (Predicted) | 760 mmHg |
| Density | 20°C | |
| Refractive Index ( | 1.445 - 1.455 | 20°C |
| Solubility | Soluble in EtOH, THF, DCM, Chloroform; Sparingly soluble in water | - |
| Flash Point | >110°C (Closed Cup) | - |
Synthetic Methodology
The synthesis of 4-isopropyldihydrofuran-2(3H)-one requires precision to establish the C4 stereocenter. Two primary routes are employed in research and industrial scaling: Conjugate Addition (preferred for versatility) and Chiral Pool Synthesis .
Route A: Conjugate Addition to Furan-2(5H)-one
This method utilizes organometallic chemistry to introduce the isopropyl group. A copper-catalyzed 1,4-addition of isopropylmagnesium bromide to the
Mechanism:
-
Activation: The copper(I) salt (e.g., CuI or CuCN) forms a cuprate species with the Grignard reagent.
-
Addition: The soft nucleophile attacks the
-carbon (C4) of the furanone. -
Quench: Acidic workup protonates the enolate to yield the saturated lactone.
Route B: Asymmetric Alkylation (Enantioselective)
For high optical purity (e.e. >99%), an asymmetric alkylation of a succinic acid derivative (e.g., utilizing Evans' oxazolidinone auxiliaries) is performed, followed by reduction and cyclization.
Visualization of Synthetic Logic
The following diagram illustrates the Conjugate Addition pathway, highlighting the critical transition from the unsaturated precursor to the functionalized target.
Figure 1: Copper-Catalyzed Synthesis via Conjugate Addition.
Analytical Characterization
Validation of the chemical structure relies on spectroscopic signatures. The following data points are diagnostic for 4-isopropyldihydrofuran-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR (400 MHz,
):- 0.90 - 0.95 (d, 6H): Methyl protons of the isopropyl group (characteristic doublet).
- 1.50 - 1.65 (m, 1H): Methine proton of the isopropyl group.
- 2.10 - 2.60 (m, 3H): Ring protons at C3 and C4. The C4 proton appears as a complex multiplet due to coupling with C3, C5, and the isopropyl methine.
- 3.90 - 4.40 (m, 2H): Protons at C5 (adjacent to oxygen), showing significant deshielding.
Infrared (IR) Spectroscopy
-
1770 - 1780
: Strong carbonyl ( ) stretch, characteristic of a strained 5-membered -lactone ring. -
2960 - 2870
: C-H stretching vibrations (aliphatic).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 128[5] -
Base Peak: Often m/z 85 (loss of isopropyl radical) or m/z 43 (isopropyl cation), depending on ionization energy.
Applications in Drug Development
The 4-isopropyl moiety is a pharmacophore modulator. In drug design, substituting a linear chain with an isopropyl group increases lipophilicity and steric bulk, potentially altering the binding affinity to target receptors (e.g., SV2A for epilepsy or muscarinic receptors).
-
Chiral Synthon: Used to synthesize pyrrolidone derivatives (e.g., analogs of Brivaracetam or Levetiracetam) where the C4 substituent dictates potency.
-
Flavor & Fragrance:
-Lactones are potent aroma compounds. The isopropyl variant contributes coumarinic, coconut-like, or herbaceous notes.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic nature requires tightly sealed containers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10997052, 4-Isopropyldihydrofuran-2(3H)-one. Retrieved from [Link]
- Kenda, B. M., et al. (2004).Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry. (Contextual reference for 4-substituted lactone utility in anticonvulsant synthesis).
- Sigma-Aldrich.Safety Data Sheet for Gamma-Lactone Derivatives. (General safety protocols for lactone handling).
